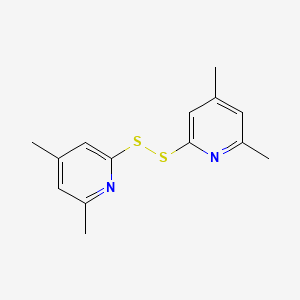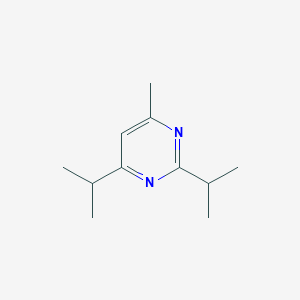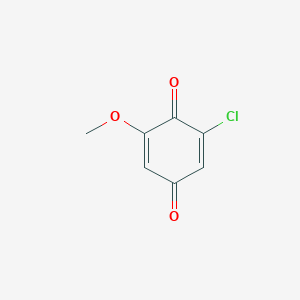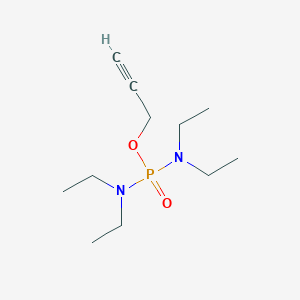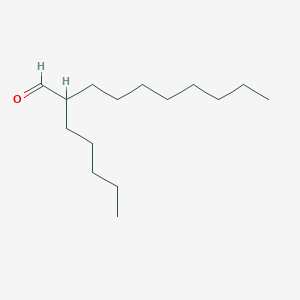
Methylphenethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-phenylethyl)silane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a 2-phenylethyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications. The presence of both silicon and phenyl groups in its structure imparts unique chemical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Methyl(2-phenylethyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of styrene with methylsilane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of styrene.
Industrial Production Methods: In industrial settings, the production of methyl(2-phenylethyl)silane often involves the reaction of phenylethylmagnesium bromide with methylchlorosilane. This Grignard reaction is followed by hydrolysis to yield the desired organosilane. The process is scalable and can be optimized for high yields and purity.
化学反応の分析
Types of Reactions: Methyl(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium or platinum are employed for hydrogenation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Substituted phenylethyl derivatives.
科学的研究の応用
Methyl(2-phenylethyl)silane finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which methyl(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals, which facilitate the formation of reactive intermediates that drive the reaction forward.
類似化合物との比較
Phenylsilane: Similar structure but lacks the methyl group.
Methylphenylsilane: Contains a phenyl group directly bonded to silicon.
Diphenylsilane: Features two phenyl groups bonded to silicon.
Uniqueness: Methyl(2-phenylethyl)silane is unique due to the presence of both a methyl group and a 2-phenylethyl group, which imparts distinct reactivity and properties. This combination allows for versatile applications in various chemical transformations and industrial processes.
特性
分子式 |
C9H12Si |
|---|---|
分子量 |
148.28 g/mol |
InChI |
InChI=1S/C9H12Si/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
VVKCBWIANTVDJQ-UHFFFAOYSA-N |
正規SMILES |
C[Si]CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


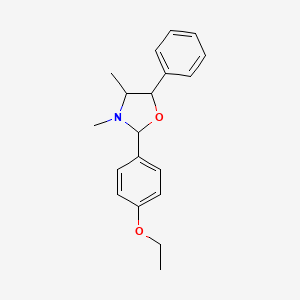
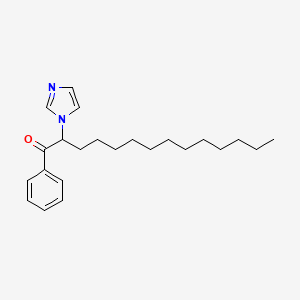

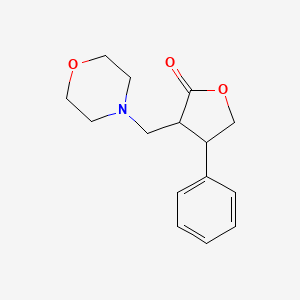
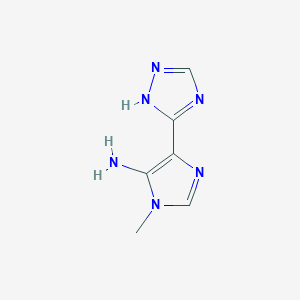
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
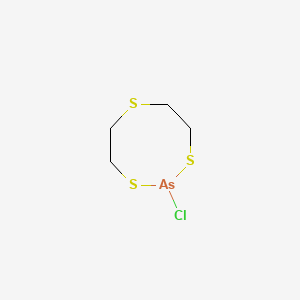
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
